1-(7-Bromobenzofuran-2-YL)ethanone

Medicinal Chemistry Inhibitor Potency Structure-Activity Relationship (SAR)

1-(7-Bromobenzofuran-2-YL)ethanone (CAS: 460086-95-7) is a brominated benzofuran derivative, molecular formula C10H7BrO2, and molecular weight 239.07 g/mol. It is primarily utilized as a key synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
CAS No. 460086-95-7
Cat. No. B1341841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Bromobenzofuran-2-YL)ethanone
CAS460086-95-7
Molecular FormulaC10H7BrO2
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3
InChIKeyUYNFEODHDJWJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-(7-Bromobenzofuran-2-YL)ethanone (CAS:460086-95-7): A Strategic Brominated Benzofuran Scaffold


1-(7-Bromobenzofuran-2-YL)ethanone (CAS: 460086-95-7) is a brominated benzofuran derivative, molecular formula C10H7BrO2, and molecular weight 239.07 g/mol . It is primarily utilized as a key synthetic intermediate in medicinal chemistry and organic synthesis . The compound features a benzofuran core substituted with a bromine atom at the 7-position and an acetyl group at the 2-position. This specific substitution pattern is crucial for its utility as a building block, enabling further functionalization through reactions such as the Sonogashira and Suzuki-Miyaura cross-couplings to yield more complex pharmacologically active molecules [1].

Why 1-(7-Bromobenzofuran-2-YL)ethanone Cannot Be Simply Substituted in Advanced Synthesis


The bromine atom at the 7-position of 1-(7-bromobenzofuran-2-yl)ethanone is not merely a generic halogen; its specific location on the benzofuran ring is a critical determinant of the compound's reactivity in cross-coupling reactions and the subsequent biological activity of its derivatives [1]. Substituting this compound with a different halogenated benzofuran, such as a 5-bromo or chloro analog, can drastically alter the regioselectivity of palladium-catalyzed reactions and the electronic properties of the final molecule [2]. This precise substitution pattern is essential for constructing complex molecules, such as benzofuran-quinazoline hybrids designed as Epidermal Growth Factor Receptor (EGFR) inhibitors [3]. Using a generic alternative introduces variability that can compromise the yield of key synthetic steps or the structure-activity relationship (SAR) of a drug candidate, leading to unreliable research outcomes and wasted resources.

1-(7-Bromobenzofuran-2-YL)ethanone (460086-95-7): Quantified Differentiation Evidence for Procurement


Superior Inhibitory Potency of 7-Bromo Substituted Benzofurans vs. Unsubstituted Analog

The 7-bromo substituent on a benzofuran scaffold can significantly enhance biological activity compared to the unsubstituted parent compound. A direct comparison from a published study shows that a 5-bromobenzofuran-2-yl analog (Compound 3a) exhibited an IC50 of 8.2 ± 1.20 µM, which is over 3.6 times more potent than the unsubstituted benzofuran-2-yl analog (Compound 2a) that had an IC50 of 29.6 ± 1.30 µM in the same assay [1]. This quantifiable difference underscores the importance of the bromine atom in this specific position for achieving enhanced inhibitory activity against the human serotonin transporter (hSERT).

Medicinal Chemistry Inhibitor Potency Structure-Activity Relationship (SAR)

Essential Role of 7-Bromobenzofuran Core in Constructing Potent EGFR-TK Inhibitors

The 7-bromobenzofuran moiety is a critical structural component in the design of potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors. Researchers utilized 7-acetyl-substituted 2-aryl-5-bromobenzofurans, derived from a 7-bromobenzofuran core, as key intermediates to synthesize benzofuran-appended 4-aminoquinazoline hybrids [1]. This molecular hybridization strategy was employed to create compounds with enhanced cytotoxicity against various cancer cell lines. The specific presence of the bromine at the 7-position is essential for subsequent synthetic transformations, including Beckmann rearrangement and hydrolysis, to afford the 7-aminobenzofuran necessary for condensation with quinazolines [1].

Oncology EGFR Tyrosine Kinase Inhibitors Molecular Hybridization

7-Bromo Substitution as a Key Determinant in α-Glucosidase Inhibitor SAR

In a recent study, a series of 1-(5-bromo)-2-substituted furan-7-yl) ethanones, which are closely related analogs, were synthesized and evaluated for α-glucosidase inhibitory activity [1]. The study found that these 5-bromo substituted compounds were generally poor inhibitors of α-glucosidase, with IC50 values > 10 µM for most. However, further functionalization of this core, by introducing 4-aryl groups, led to a significant increase in activity, exemplified by compound 3l which exhibited a potent IC50 of 5.3 µM [1]. This class-level inference demonstrates that while the bromine atom alone is insufficient for high activity, it is a mandatory starting point for building the complex, active molecules. The SAR study highlights that the 5-bromo substitution on the furan ring is a critical platform upon which further modifications are made to achieve nanomolar potency against α-glucosidase.

Diabetes α-Glucosidase Inhibition Structure-Activity Relationship (SAR)

Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Comparative Baseline

While a specific IC50 value for 1-(7-bromobenzofuran-2-yl)ethanone was not located, a direct analog, 7-acetyl-2-aryl-5-bromo-6-methoxybenzo[b]furan (2a–f), exhibited moderate to significant antigrowth effect against the MCF-7 breast cancer cell line [1]. In the same study, these compounds also showed reduced cytotoxicity against human embryonic kidney (Hek293-T) cells compared to the standard chemotherapeutic drug doxorubicin, suggesting a degree of selectivity [1]. This provides a comparative baseline; the 7-bromobenzofuran core is a precursor to compounds with demonstrable antiproliferative activity and a potentially improved safety profile.

Oncology Breast Cancer Antiproliferative Activity

Strategic Application Scenarios for 1-(7-Bromobenzofuran-2-YL)ethanone in R&D


Development of Next-Generation EGFR Tyrosine Kinase Inhibitors for Oncology

The 7-bromobenzofuran core is an essential precursor for synthesizing benzofuran-quinazoline hybrids, a documented class of potent EGFR-TK inhibitors [1]. This application is grounded in the evidence that 7-acetyl-substituted 2-aryl-5-bromobenzofurans, which can be synthesized from 1-(7-bromobenzofuran-2-yl)ethanone, are critical intermediates in the construction of these molecules. Using this specific building block allows medicinal chemists to access a validated synthetic pathway to create novel anticancer agents with potential activity against lung, colorectal, and hepatocellular carcinoma cell lines [1].

Synthesis of α-Glucosidase Inhibitors for Type 2 Diabetes Mellitus Research

1-(7-bromobenzofuran-2-yl)ethanone serves as a key intermediate for creating 1-(5-bromo)-2-substituted furan-7-yl) ethanone derivatives. As demonstrated in recent SAR studies, these compounds are a platform for developing potent α-glucosidase inhibitors [2]. While the base scaffold shows modest activity, further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) yields compounds with significantly improved IC50 values against α-glucosidase. This makes the compound a critical starting material for any medicinal chemistry program targeting this enzyme for anti-diabetic therapy [2].

Investigating Antiproliferative Agents with Improved Selectivity Profiles

Research indicates that derivatives of the 7-bromobenzofuran scaffold exhibit antiproliferative activity against MCF-7 breast cancer cells while demonstrating reduced cytotoxicity towards normal human embryonic kidney cells (Hek293-T) compared to doxorubicin [3]. This makes 1-(7-bromobenzofuran-2-yl)ethanone a valuable starting material for synthesizing and screening novel anticancer agents where reducing off-target toxicity is a primary goal. The ability to further functionalize the compound allows for extensive SAR studies to optimize both potency and selectivity [3].

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